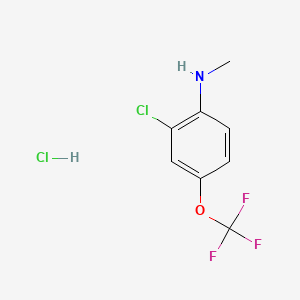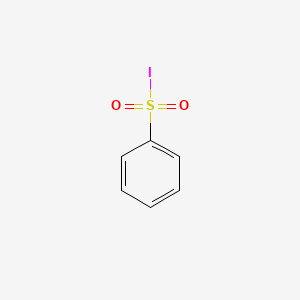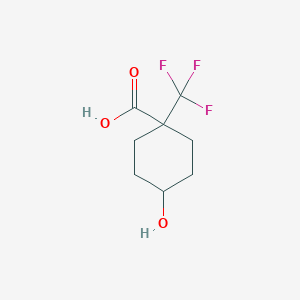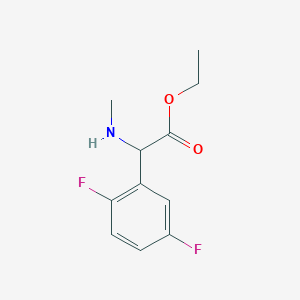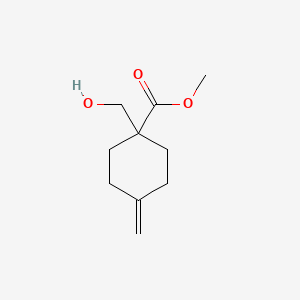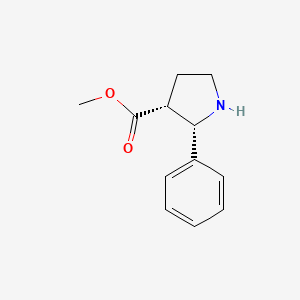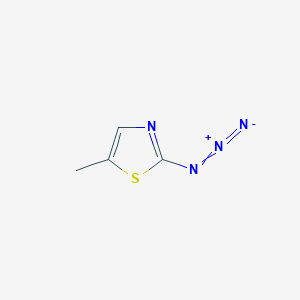
(1,3-dioxoisoindol-2-yl) 2-cyclopropylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Dioxoisoindol-2-yl) 2-cyclopropylacetate is a chemical compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The compound features a unique structure with a cyclopropylacetate group attached to an isoindoline-1,3-dione core, making it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-dioxoisoindol-2-yl) 2-cyclopropylacetate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The process can be catalyzed by various reagents, including transition metals and organocatalysts, to enhance the reaction efficiency and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can further improve the sustainability and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (1,3-Dioxoisoindol-2-yl) 2-cyclopropylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindoline core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoindoline compounds .
Aplicaciones Científicas De Investigación
(1,3-Dioxoisoindol-2-yl) 2-cyclopropylacetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of (1,3-dioxoisoindol-2-yl) 2-cyclopropylacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. . The exact pathways and molecular targets involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline core and exhibit similar chemical reactivity and biological activity.
Cyclopropylacetate derivatives: Compounds with the cyclopropylacetate group also show comparable properties and applications.
Uniqueness: (1,3-Dioxoisoindol-2-yl) 2-cyclopropylacetate stands out due to its unique combination of the isoindoline-1,3-dione core and the cyclopropylacetate group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C13H11NO4 |
|---|---|
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) 2-cyclopropylacetate |
InChI |
InChI=1S/C13H11NO4/c15-11(7-8-5-6-8)18-14-12(16)9-3-1-2-4-10(9)13(14)17/h1-4,8H,5-7H2 |
Clave InChI |
LHOCNAPDZQWCSN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


